2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
This compound features a 1-methyl-1H-imidazole core substituted at position 5 with a 4-chlorophenyl group. A thioether linkage connects the imidazole ring to an acetamide moiety, which is further substituted with a 4-methoxyphenyl group.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-23-17(13-3-5-14(20)6-4-13)11-21-19(23)26-12-18(24)22-15-7-9-16(25-2)10-8-15/h3-11H,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZNEMLJDPXUIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers. The researchers are responsible for confirming the product identity and purity.
Biological Activity
The compound 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings, including case studies and relevant data tables.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 357.87 g/mol. The compound features an imidazole ring, a chlorophenyl group, and a methoxyphenyl acetamide moiety.
Synthesis Overview
The synthesis typically involves multiple steps:
- Formation of the Imidazole Ring : Cyclization of appropriate precursors.
- Substitution Reaction : Introduction of the chlorophenyl group.
- Thioacetamide Formation : Reaction with thioacetamide to yield the target compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- The imidazole ring can modulate enzyme activity.
- The chlorophenyl group enhances binding affinity through hydrophobic interactions.
- The thioacetamide moiety may form covalent bonds with target proteins, influencing their function.
Antimicrobial Activity
Research has indicated that the compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In a study focusing on human cancer cell lines, it demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| A-431 (epidermoid carcinoma) | 15 ± 2 |
| MCF-7 (breast cancer) | 20 ± 3 |
| HeLa (cervical cancer) | 25 ± 4 |
Case Studies
-
Study on Breast Cancer Cells : A recent study evaluated the effects of the compound on MCF-7 cells, revealing that it induces apoptosis through the activation of caspase pathways.
"Treatment with the compound resulted in a significant increase in apoptotic cells compared to control groups."
-
Antimicrobial Efficacy : Another study assessed its antibacterial activity against Staphylococcus aureus, showing promising results in reducing bacterial load in infected tissues.
"The compound effectively reduced bacterial counts in vivo, suggesting potential therapeutic applications."
Comparison with Similar Compounds
Structural Analogues with Thiadiazole and Thioacetamide Moieties
Several compounds in share the thioacetamide linkage but differ in core heterocycles and substituents:
- 5e: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide Yield: 74%, Melting Point: 132–134°C Substituents: Thiadiazole core with phenoxy and 4-chlorobenzyl groups.
- 5j: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide Yield: 82%, Melting Point: 138–140°C Substituents: Similar to 5e but with isopropyl and methyl groups on the phenoxy ring.
The 4-methoxyphenyl acetamide in the target may enhance solubility compared to the lipophilic phenoxy groups in 5e and 5j .
Compounds with Oxadiazole-Thioacetamide Hybrids
highlights oxadiazole-thioacetamide hybrids with substituted acryloylphenyl groups:
- 8g : 2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-(3-(4-methoxyphenyl)acryloyl)phenyl)acetamide
- Yield: 62.0%, Melting Point: 227–228°C
- 8j : 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-(3-phenylacryloyl)phenyl)acetamide
- Yield: 84.0%, Melting Point: 195–197°C
Key Differences : The target compound’s imidazole core may offer better hydrogen-bonding capacity compared to oxadiazole, influencing receptor interactions. The absence of an acryloyl group in the target compound could reduce steric hindrance .
Benzimidazole and Thiadiazole Derivatives
describes 4d : 2-((5-methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide
- Yield: 58%, Melting Point: 190–194°C
- Features: Combines benzimidazole and thiadiazole rings.
Key Differences : The benzimidazole in 4d introduces an additional fused aromatic ring, which may enhance π-π stacking but reduce solubility. The target compound’s simpler imidazole structure might improve synthetic accessibility .
Bioactive Thioacetamide Derivatives
- : Compounds 2a and 2b (benzofuran-oxadiazole-thioacetamides) show antimicrobial activity, attributed to the thioacetamide linkage and aromatic substituents.
- : Compounds 10 and 16 (benzothiazole-imidazole thioacetamides) exhibit anticancer activity, highlighting the role of heterocyclic diversity in bioactivity .
Key Insight : The target compound’s 4-methoxyphenyl group may confer selectivity for enzymes like cyclooxygenases or kinases, similar to methoxy-substituted drugs .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
